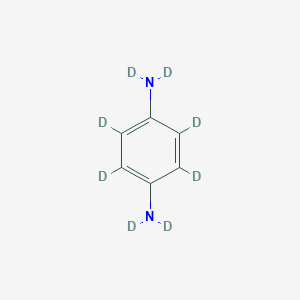

1,4-Benzenediamine-d8

Beschreibung

The exact mass of the compound 1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,4-Benzenediamine-d8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Benzenediamine-d8 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-N,1-N,4-N,4-N,2,3,5,6-octadeuteriobenzene-1,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c7-5-1-2-6(8)4-3-5/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCKQZAAMUWICA-GCJHLHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])N([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583998 |

Source

|

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153200-73-8 |

Source

|

| Record name | (~2~H_4_)Benzene-1,4-(~2~H_4_)diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 153200-73-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Isotopic Purity Requirements for 1,4-Benzenediamine-d8

This guide provides an in-depth technical overview of the critical isotopic purity requirements for 1,4-Benzenediamine-d8 (also known as p-Phenylenediamine-d8). It is intended for researchers, scientists, and drug development professionals who utilize this deuterated compound in sensitive analytical applications where isotopic integrity is paramount.

Introduction: The Critical Role of 1,4-Benzenediamine-d8 in Analytical Sciences

1,4-Benzenediamine-d8, the deuterated analogue of 1,4-Benzenediamine, is a vital tool in modern analytical chemistry, particularly in bioanalysis and pharmacokinetic studies.[1] Its primary application is as an internal standard (IS) for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[2][3][4] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended by regulatory agencies because it closely mimics the analyte of interest in its chemical and physical properties, such as extraction recovery and chromatographic retention time.[2][5][6] This co-elution and similar behavior in the mass spectrometer's ion source allow for precise correction of matrix effects and experimental variability, leading to highly accurate and robust bioanalytical data.[6][7]

However, the reliability of any study employing 1,4-Benzenediamine-d8 is fundamentally dependent on its isotopic purity . The presence of unlabeled (d0) or partially labeled (d1-d7) isotopologues can introduce significant analytical interference, leading to erroneous results.[2] Therefore, a thorough understanding and rigorous assessment of its isotopic purity are not merely procedural formalities but cornerstones of data integrity.

Defining and Understanding Isotopic Purity

For a deuterated compound, purity is a dual concept encompassing both chemical purity (absence of other chemical entities) and isotopic purity. Isotopic purity itself is characterized by two key terms:

-

Isotopic Enrichment: This refers to the percentage of deuterium atoms at a specific labeled position within the molecule. For example, a starting material with 99.8% D enrichment means there is a 99.8% probability of finding a deuterium atom at any given labeled site.[8]

-

Species Abundance: This refers to the percentage of the entire molecular population that has a specific isotopic composition.[8] For 1,4-Benzenediamine-d8 (C₆D₄(ND₂)₂), the target is the d8 species. However, due to the statistical nature of synthesis, the final product will inevitably contain a distribution of isotopologues (e.g., d7, d6, etc.).[8]

The primary concern in quantitative analysis is the abundance of the unlabeled analyte (d0) within the deuterated internal standard. This unlabeled impurity will generate a signal at the same mass-to-charge ratio (m/z) as the analyte being measured, causing a direct overestimation of the analyte's concentration.[2]

The Impact of Isotopic Impurities on Bioanalysis

The core function of a SIL-IS is to provide a reliable reference signal to normalize the analyte's response. Isotopic impurities undermine this function in several critical ways:

-

Contribution to Analyte Signal: The unlabeled (d0) impurity in the IS solution contributes to the signal measured for the actual analyte. This is especially problematic at the Lower Limit of Quantitation (LLOQ), where the analyte concentration is lowest. Regulatory guidance suggests that the interference from the internal standard at the LLOQ should not exceed 20% of the analyte's response.[2]

-

Inaccurate Quantification: If the level of unlabeled impurity is significant and not accounted for, it leads to a positive bias in the measured concentrations of the analyte, compromising the accuracy of pharmacokinetic and toxicological data.[2]

-

Compromised Assay Sensitivity: High levels of isotopic impurities can elevate the baseline signal at the analyte's m/z, effectively raising the LLOQ and reducing the sensitivity of the assay.

Due to these potential impacts, manufacturers of deuterated standards must adhere to stringent qualification specifications, and the level of unlabeled drug must be clearly specified in the Certificate of Analysis (CoA).[2] Reputable suppliers like Cambridge Isotope Laboratories, Inc. (CIL) provide high-quality standards with specified chemical and isotopic purity to ensure reliable results.[9][10]

Setting Isotopic Purity Specifications

The acceptable level of isotopic purity is dictated by the intended application. For use as an internal standard in regulated bioanalysis, the highest possible purity is required.

| Parameter | Typical Specification | Rationale |

| Isotopic Enrichment (Atom % D) | ≥ 98% | Ensures a very low probability of hydrogen presence at labeled sites, minimizing the formation of lower-mass isotopologues.[7][11][12] |

| Unlabeled Impurity (d0) | Typically < 0.1% (often much lower) | Minimizes direct interference with the analyte signal, ensuring accuracy at the LLOQ. This is the most critical specification for quantitative bioanalysis.[2] |

| Chemical Purity | ≥ 98% | Ensures that the analytical response is not confounded by other chemical entities. |

Table 1: Typical Purity Specifications for 1,4-Benzenediamine-d8 as an Internal Standard.

Analytical Methods for Isotopic Purity Determination

A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to provide a comprehensive characterization of isotopic purity.[13][14]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the primary technique for determining the distribution of isotopologues and quantifying species abundance.[8][15] It separates and measures the relative abundance of each isotopologue based on its unique mass.[8]

Caption: Workflow for Isotopic Purity Assessment by LC-HRMS.

Protocol: Isotopic Purity Determination by LC-HRMS

-

System Preparation: Calibrate the high-resolution mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.

-

Sample Preparation: Accurately prepare a solution of 1,4-Benzenediamine-d8 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that provides a strong signal without saturating the detector.

-

Chromatographic Separation: Inject the sample into an LC system. While chromatographic separation of isotopologues is generally not possible, the LC serves to separate the compound of interest from any chemical impurities.[15][16]

-

MS Data Acquisition: Acquire data in full scan mode with high resolution (>10,000 FWHM) to resolve the isotopic peaks of the molecular ion cluster. A background spectrum should be subtracted to clean the data.[15][16]

-

Data Processing: a. Extract the ion chromatograms (EICs) for the monoisotopic masses of each expected isotopologue (from d0 to d8).[15][16] b. Integrate the area under the curve for each EIC peak.[15][16] c. Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas. d. The isotopic purity is typically reported as the percentage of the d8 species. The percentage of the d0 species is reported as the unlabeled impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful complementary technique that provides atomic-level detail on the location and extent of deuterium incorporation.[13][14]

-

¹H-NMR (Proton NMR): This technique is exceptionally sensitive for detecting and quantifying the small amounts of residual protons in a highly deuterated sample.[8] By comparing the integral of residual proton signals to that of a known, non-exchangeable internal standard, one can accurately determine the overall degree of deuteration (isotopic enrichment).[8][17]

-

²H-NMR (Deuterium NMR): This method directly observes the deuterium nuclei, confirming the positions of deuteration within the molecular structure.

Caption: Decision Logic for Analytical Method Selection.

Protocol: Isotopic Enrichment Determination by ¹H-NMR

-

Standard Preparation: Prepare a certified quantitative NMR (qNMR) internal standard solution with a known concentration.

-

Sample Preparation: Accurately weigh a sample of 1,4-Benzenediamine-d8 and the internal standard into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., DMSO-d6) that does not have signals overlapping with the analyte or standard.

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with appropriate parameters (e.g., long relaxation delay, sufficient number of scans) to ensure accurate integration.

-

Data Processing: a. Integrate the area of a well-resolved signal from the internal standard. b. Integrate the areas of the residual proton signals in the 1,4-Benzenediamine-d8 spectrum (both aromatic and amine protons). c. Using the known concentration of the standard and the molar ratio derived from the integrals, calculate the amount of residual hydrogen in the sample. d. From this, calculate the overall isotopic enrichment (Atom % D).

Conclusion

References

- Taylor & Francis. (n.d.). An insight into the presence of impurities in reference standards and their impact on mass spectrometry-based bioanalysis.

-

ACS Publications. (2024). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Environmental Science & Technology. Retrieved from [Link]

-

FDA. (n.d.). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]

-

Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Hellma. (n.d.). USP<857> (United States Pharmacopeia). Retrieved from [Link]

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

-

RSC Publishing. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Retrieved from [Link]

-

PubMed Central. (n.d.). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para-Phenylenediamine Quinone Contaminants in the Environment. Retrieved from [Link]

-

Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 857 UV Spectros PDF. Retrieved from [Link]

-

EPJ Web of Conferences. (n.d.). Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Retrieved from [Link]

-

Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Retrieved from [Link]

-

Agilent. (n.d.). Pharmaceutical Analysis Using UV-Vis: Compliance with USP Chapter <857>, and Ph. Eur. 2.2.25. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of the mixture of p‐phenylenediamine (as named Molecule A).... Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Agilent. (n.d.). UV-Vis Spectrophotometry Solution for the Pharmaceutical Industry. Retrieved from [Link]

-

MDPI. (n.d.). Facet-Dependent Electrocatalysis of Spinel Co3O4 for Enhanced Chlorine-Mediated Ammonia Oxidation. Retrieved from [Link]

-

RSC Publishing. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science. Retrieved from [Link]

-

FDA. (n.d.). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

Eurisotop. (n.d.). Stable Isotope Standards For Clinical Mass Spectrometry. Retrieved from [Link]

-

Almac. (n.d.). Determination of Isotopic Purity by Accurate Mass LC/MS. Retrieved from [Link]

-

PubMed. (n.d.). Determination by gas chromatography/mass spectrometry of p-phenylenediamine in hair dyes after conversion to an imine derivative. Retrieved from [Link]

-

ResearchGate. (n.d.). Can any one please tell me , How to determine the purity of deuterated solvents by NMR Spectroscopy?. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

Sources

- 1. 1,4-BENZENEDIAMINE-D8 price,buy 1,4-BENZENEDIAMINE-D8 - chemicalbook [chemicalbook.com]

- 2. tandfonline.com [tandfonline.com]

- 3. fda.gov [fda.gov]

- 4. isotope-labeled internal standards: Topics by Science.gov [science.gov]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. isotope.com [isotope.com]

- 9. isotope.com [isotope.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 11. 1,4-苯二胺-d8 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 12. cdnisotopes.com [cdnisotopes.com]

- 13. resolvemass.ca [resolvemass.ca]

- 14. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 15. almacgroup.com [almacgroup.com]

- 16. almacgroup.com [almacgroup.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Robust Quantification Using 1,4-Benzenediamine-d8 as an Internal Standard in LC-MS Analysis

Authored by: A Senior Application Scientist

Introduction: The Imperative for Precision in LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone of modern analytical chemistry, offering unparalleled sensitivity and selectivity for the quantification of analytes in complex matrices. However, the accuracy and reliability of LC-MS data are susceptible to various sources of experimental variation, including sample preparation inconsistencies, matrix effects, and fluctuations in instrument performance. To mitigate these variables, the use of an internal standard (IS) is not merely a recommendation but a fundamental requirement for robust and reproducible quantification.

An ideal internal standard co-elutes with the analyte of interest and exhibits similar ionization behavior, thereby compensating for variations throughout the analytical workflow. Stable Isotope-Labeled (SIL) compounds are widely regarded as the gold standard for internal standards in LC-MS due to their near-identical physicochemical properties to the analyte. This application note provides a comprehensive guide to the theory and practical application of 1,4-Benzenediamine-d8 as an internal standard for the quantification of 1,4-Benzenediamine (also known as p-Phenylenediamine or PPD) and structurally related compounds.

The Rationale for 1,4-Benzenediamine-d8 as an Internal Standard

1,4-Benzenediamine-d8 is the deuterated analogue of 1,4-Benzenediamine, a compound relevant in industrial chemistry, particularly in the manufacturing of polymers and dyes. Its presence as a potential contaminant or metabolite necessitates sensitive and accurate detection methods. The use of a deuterated internal standard like 1,4-Benzenediamine-d8 offers several distinct advantages:

-

Co-elution with the Analyte: Due to its identical chemical structure, apart from the isotopic substitution, 1,4-Benzenediamine-d8 exhibits nearly identical chromatographic behavior to the non-labeled analyte, ensuring that both compounds experience the same matrix effects and instrument conditions.

-

Similar Ionization Efficiency: The ionization efficiency of the deuterated and non-deuterated forms is virtually identical, leading to a consistent response ratio between the analyte and the internal standard.

-

Minimal Isotopic Crosstalk: The mass difference of 8 Da between 1,4-Benzenediamine-d8 and 1,4-Benzenediamine provides sufficient mass separation to prevent significant isotopic interference, ensuring accurate quantification.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general framework for the use of 1,4-Benzenediamine-d8 as an internal standard. Optimization of specific parameters will be required based on the matrix, instrumentation, and desired sensitivity.

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of the analyte and internal standard.

Materials:

-

1,4-Benzenediamine (analytical standard grade)

-

1,4-Benzenediamine-d8 (isotopic purity >98%)

-

LC-MS grade methanol

-

LC-MS grade water

-

Calibrated analytical balance

-

Class A volumetric flasks and pipettes

Procedure:

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,4-Benzenediamine and 1,4-Benzenediamine-d8 into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume. Mix thoroughly.

-

Store stock solutions at -20°C in amber vials to prevent photodegradation.

-

-

Intermediate Stock Solutions (10 µg/mL):

-

Pipette 100 µL of each primary stock solution into separate 10 mL volumetric flasks.

-

Dilute to volume with a 50:50 (v/v) mixture of methanol and water.

-

-

Working Internal Standard Solution (100 ng/mL):

-

Pipette 1 mL of the 10 µg/mL 1,4-Benzenediamine-d8 intermediate stock solution into a 100 mL volumetric flask.

-

Dilute to volume with the initial mobile phase composition. This solution will be used to spike all calibration standards, quality controls, and unknown samples.

-

-

Calibration Curve Working Solutions:

-

Perform serial dilutions of the 10 µg/mL 1,4-Benzenediamine intermediate stock solution to prepare a series of calibration standards. The concentration range should bracket the expected concentration of the analyte in the samples.

-

Sample Preparation: Protein Precipitation

Objective: To efficiently extract the analyte and internal standard from a biological matrix (e.g., plasma, urine) while removing interfering proteins.

Workflow:

Caption: Protein Precipitation Workflow for Sample Analysis.

Procedure:

-

Pipette 100 µL of each calibration standard, quality control sample, and unknown sample into separate microcentrifuge tubes.

-

To each tube, add 20 µL of the 100 ng/mL working internal standard solution.

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

LC-MS/MS Method Parameters

Objective: To achieve chromatographic separation and sensitive detection of 1,4-Benzenediamine and 1,4-Benzenediamine-d8.

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Condition | Rationale |

| LC System | ||

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for polar aromatic amines. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation of the analytes for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution from the reverse-phase column. |

| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate. | A gradient elution is typically required to ensure adequate retention and separation from matrix components. This should be optimized for your specific application. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A smaller injection volume can minimize matrix effects. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Aromatic amines readily form protonated molecules in positive ESI. |

| Monitored Transitions (MRM) | 1,4-Benzenediamine: Q1: 109.1 -> Q3: 92.11,4-Benzenediamine-d8: Q1: 117.1 -> Q3: 98.1 | These transitions correspond to the protonated molecule and a characteristic fragment ion. The specific transitions should be optimized on your instrument. |

| Dwell Time | 100 ms | A sufficient dwell time ensures an adequate number of data points across the chromatographic peak. |

| Collision Energy (CE) | Optimize for maximum signal intensity for each transition. | The optimal CE will vary between instruments. |

| Source Temperature | 500°C | Optimize for efficient desolvation. |

Data Analysis and Quantification

Objective: To accurately quantify 1,4-Benzenediamine in unknown samples using the internal standard.

Procedure:

-

Integrate the peak areas for both the analyte and the internal standard in all injections.

-

Calculate the response ratio for each injection: Response Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Construct a calibration curve by plotting the response ratio of the calibration standards against their corresponding concentrations.

-

Apply a linear regression model to the calibration curve, typically with a 1/x or 1/x² weighting.

-

Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Self-Validating Systems: Ensuring Trustworthiness in Your Data

A robust analytical method incorporates self-validating checks to ensure the integrity of the results.

-

Retention Time Monitoring: The retention times of the analyte and internal standard should be consistent across the analytical run. A significant shift in retention time could indicate a chromatographic problem.

-

Ion Ratio Confirmation: If multiple MRM transitions are monitored for the analyte, the ratio of the quantifier to qualifier ion should remain constant across all samples and standards. This confirms the identity of the analyte and indicates the absence of co-eluting interferences.

-

Internal Standard Response: The peak area of the internal standard should be consistent across all samples. A significant deviation may indicate a problem with sample preparation or injection for that specific sample.

Conclusion

The use of 1,4-Benzenediamine-d8 as an internal standard provides a robust and reliable method for the quantification of 1,4-Benzenediamine in complex matrices by LC-MS. By compensating for variations in sample preparation and instrument response, this approach ensures the high level of accuracy and precision required in research, clinical, and industrial settings. The protocols and principles outlined in this application note provide a solid foundation for the development and validation of sensitive and specific analytical methods.

References

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.[Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation.[Link]

-

Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link]

Application Note: Quantitative Analysis of p-Phenylenediamine and its Metabolites in Hair using Isotope Dilution LC-MS/MS with 1,4-Benzenediamine-d8

Introduction: The Rationale for Monitoring Hair Dye Metabolites

p-Phenylenediamine (PPD) is a primary aromatic amine widely used as a key precursor in permanent hair dye formulations.[1][2] In the dyeing process, PPD is oxidized by hydrogen peroxide and reacts with coupling agents to form larger colorant molecules that become trapped within the hair cortex.[3] Despite its efficacy, concerns persist regarding the safety of PPD, as it is a potent skin sensitizer and has been linked to allergic contact dermatitis.[1] Furthermore, the potential for systemic absorption and subsequent metabolism raises toxicological questions.[4][5][6]

Upon absorption, PPD is primarily metabolized in the body via N-acetylation into N-acetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD).[7] These metabolites, along with the parent compound, can be incorporated into hair, serving as long-term biomarkers of exposure. Accurate and sensitive quantification of these compounds in hair is therefore crucial for toxicological risk assessment, pharmacokinetic studies, and ensuring the safety of cosmetic products.

This application note details a robust and highly selective method for the simultaneous quantification of PPD, MAPPD, and DAPPD in hair samples. The methodology employs Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and specificity.[7][8] To ensure the highest degree of accuracy and to correct for variations during sample preparation and analysis, a stable isotope-labeled internal standard, 1,4-Benzenediamine-d8 (PPD-d8) , is utilized. This isotope dilution strategy is the gold standard for quantitative mass spectrometry, as the internal standard co-elutes with the target analyte and exhibits identical chemical and physical behavior, differing only in mass.

Principle of the Method: Isotope Dilution and LC-MS/MS

The analytical workflow is founded on the principle of isotope dilution mass spectrometry. A known quantity of the deuterated internal standard, 1,4-Benzenediamine-d8, is added to the hair sample at the beginning of the extraction process. This "spiking" ensures that any loss of analyte during sample preparation (e.g., extraction, evaporation, reconstitution) is mirrored by a proportional loss of the internal standard.

The extracted sample is then injected into an LC-MS/MS system. The liquid chromatography (LC) component separates the target analytes (PPD, MAPPD, DAPPD) and the internal standard (PPD-d8) from other matrix components based on their physicochemical properties. The separated compounds then enter the tandem mass spectrometer (MS/MS), which acts as a highly specific detector.

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion for each compound is selected and fragmented, and a resulting unique product ion is monitored. This process provides two levels of mass confirmation, dramatically reducing interferences and enhancing sensitivity.[7] Quantification is achieved by calculating the ratio of the peak area of the native analyte to the peak area of its corresponding stable isotope-labeled internal standard and plotting this ratio against the concentration of calibration standards.

Caption: Use of an internal standard corrects for variability.

Materials and Reagents

-

Standards: p-Phenylenediamine (PPD), N-acetyl-p-phenylenediamine (MAPPD), N,N'-diacetyl-p-phenylenediamine (DAPPD), 1,4-Benzenediamine-d8 (PPD-d8).

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Deionized Water (>18 MΩ·cm), Formic Acid (99%+).

-

Reagents: Ammonium Acetate (LC-MS Grade).

-

Apparatus:

-

High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

-

Analytical Balance (4-decimal place).

-

Ultrasonic Bath.

-

Centrifuge capable of >10,000 rpm.

-

Vortex Mixer.

-

Volumetric flasks (10 mL, 20 mL, 100 mL).[9]

-

Micropipettes.

-

Syringe filters (0.22 µm, PTFE).[9]

-

Autosampler vials.

-

Detailed Experimental Protocols

Preparation of Standard Solutions

-

Rationale: Accurate preparation of stock and working solutions is fundamental for generating a reliable calibration curve, which is the basis for all quantification.

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of each standard (PPD, MAPPD, DAPPD, and PPD-d8) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C in the dark.

-

Intermediate Stock Solution (10 µg/mL): Prepare a mixed intermediate solution containing PPD, MAPPD, and DAPPD. Dilute the primary stock solutions accordingly with methanol.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the PPD-d8 primary stock solution with methanol. This solution will be used to spike all samples, calibrators, and quality controls.

-

Calibration Curve Standards (e.g., 1 - 1000 ng/mL): Perform serial dilutions of the mixed intermediate stock solution with methanol to create a series of at least six calibration standards covering the expected concentration range.

Hair Sample Preparation and Extraction

-

Rationale: The multi-step preparation is designed to first remove external contaminants from the hair surface and then efficiently extract the target analytes from the hair matrix. Sonication is employed to disrupt the hair structure and enhance solvent penetration.[10]

-

Decontamination: Wash ~25 mg of hair twice with methanol and then twice with diethyl ether to remove surface contamination.[11] Allow the hair to air dry completely.

-

Homogenization: Cut the decontaminated hair into small segments (~1-2 mm).[11]

-

Extraction:

-

Accurately weigh the prepared hair sample into a microcentrifuge tube.

-

Add 1 mL of extraction solution (e.g., methanol).

-

Add a precise volume (e.g., 50 µL) of the 100 ng/mL PPD-d8 Internal Standard Working Solution .

-

Vortex the mixture for 2 minutes.[12]

-

Sonicate the sample in an ultrasonic bath for 2 hours.

-

-

Clarification:

-

Centrifuge the tube at 12,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

-

Caption: Workflow for hair sample extraction and analysis.

LC-MS/MS Instrumental Analysis

-

Rationale: The chromatographic conditions are optimized to achieve baseline separation of the analytes for accurate integration. The mass spectrometer's MRM transitions are highly specific, ensuring that only the target compounds are detected and quantified.

| Parameter | Condition |

| LC System | UPLC/UHPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, <2 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions, and equilibrate for 3 min. |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | See Table 2 below |

Table 2: Optimized MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| PPD | 109.1 | 92.1 | 15 |

| MAPPD | 151.1 | 92.1 | 20 |

| DAPPD | 193.1 | 92.1 | 25 |

| PPD-d8 (IS) | 117.1 | 99.1 | 15 |

| Note: Collision energies should be optimized for the specific instrument being used. |

Data Analysis and Method Validation

Quantification

A calibration curve is constructed by plotting the peak area ratio of each analyte to the internal standard (PPD-d8) against the corresponding concentrations of the prepared calibration standards. A linear regression with a weighting factor of 1/x is typically applied. The concentrations of PPD, MAPPD, and DAPPD in the hair samples are then calculated from this regression equation.

Method Validation

To ensure the reliability and trustworthiness of the results, the analytical method should be validated according to established guidelines such as those from the ISO or ICH.[13][14] Key validation parameters include:

-

Specificity/Selectivity: The ability to differentiate and quantify the analytes in the presence of other components in the sample matrix.

-

Linearity: The range over which the method provides results directly proportional to the concentration of the analyte.

-

Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable precision and accuracy.[14]

-

Accuracy & Precision: Assessed by analyzing quality control samples at multiple concentration levels (low, medium, high) on different days.[8][15]

-

Recovery: The efficiency of the extraction process, determined by comparing the response of an analyte spiked before and after extraction.

-

Stability: The stability of the analytes in the biological matrix and in processed samples under various storage conditions.

Table 3: Typical Method Performance Characteristics

| Parameter | PPD | MAPPD | DAPPD |

| Linearity (r²) | >0.998 | >0.998 | >0.997 |

| LOQ (ng/mL) | 5 | 5 | 5 |

| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% |

| Precision (% RSD) | <15% | <15% | <15% |

| Extraction Recovery | >85% | >85% | >85% |

| These values are representative and should be established for each laboratory's specific implementation.[8][15] |

Conclusion

This application note provides a comprehensive and robust protocol for the quantitative analysis of p-phenylenediamine and its primary metabolites in hair samples. The use of a stable isotope-labeled internal standard, 1,4-Benzenediamine-d8 , coupled with the sensitivity and selectivity of LC-MS/MS, ensures highly accurate and reliable results. This method is a powerful tool for researchers in cosmetology, toxicology, and pharmacology for assessing exposure to PPD from hair dye products.

References

- Agilent Technologies. (2012). Fast Analysis of Hair Dyes Using an Agilent Poroshell 120 Bonus-RP Column by UHPLC and LC/MS/MS.

- Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet.

- Lin, C. H., et al. (n.d.). Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography. National Institutes of Health.

- European Commission Joint Research Centre. (n.d.). JRC Guidelines for 1 - Selecting and/or validating analytical methods for cosmetics 2 - Recommending standardization steps for.

- Mohamed, K. M., et al. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. PubMed.

- Taiwan Food and Drug Administration. (2023). Method of Test for Aromatic Amines in Hair Dyes.

- Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). 1,4-Benzenediamine: Human health tier II assessment.

- University of Pretoria. (n.d.). Application of a LC-MS/MS method developed for the determination.

- Ministry of Food and Drug Safety, Republic of Korea. (2024). Analytical Methods of Cosmetic Ingredients in Cosmetic Products.

- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- ResearchGate. (2015). Development and Validation of an LC–MS/MS Method for Determination of p-Phenylenediamine and its Metabolites in Blood Samples.

- El-Etri, M., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Scientific Research Publishing.

- Akyuz, M., & Ata, S. (2008). Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry. PubMed.

- El-Etri, M., et al. (2013). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Scientific Research Publishing.

- FILAB. (n.d.). Validation of analytical methods on your cosmetic products according to the iso 22176 standard.

- Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. PubMed.

- Wiley Analytical Science. (2024). Hair analysis in a snip with simplified sample preparation.

Sources

- 1. Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. cir-safety.org [cir-safety.org]

- 4. agilent.com [agilent.com]

- 5. scirp.org [scirp.org]

- 6. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 7. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. fda.gov.tw [fda.gov.tw]

- 10. Determination of aromatic amines in hair dye and henna samples by ion-pair extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. lcms.cz [lcms.cz]

- 13. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 14. filab.fr [filab.fr]

- 15. researchgate.net [researchgate.net]

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy of 1,4-Benzenediamine-d8

Abstract

This application note provides a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,4-Benzenediamine-d8. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize isotopic labeling for structural elucidation and mechanistic studies. This document outlines the theoretical underpinnings, provides detailed experimental protocols, and presents the expected spectral data based on established principles of NMR spectroscopy and data from the non-deuterated analogue, 1,4-Benzenediamine. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Introduction: The Significance of Deuterium Labeling in NMR Studies of 1,4-Benzenediamine

1,4-Benzenediamine, also known as p-phenylenediamine (PPD), is a vital chemical intermediate in the synthesis of polymers, dyes, and pharmaceuticals. Understanding its chemical environment and reactivity is crucial for optimizing these applications. NMR spectroscopy is an unparalleled tool for probing molecular structure. The strategic replacement of protons (¹H) with deuterium (²H or D), an isotope of hydrogen, offers significant advantages in simplifying complex spectra and elucidating subtle structural details.

1,4-Benzenediamine-d8 (C₆D₄(ND₂)₂) is a fully deuterated analogue where all eight protons have been replaced by deuterium.[1] This isotopic substitution has profound and informative effects on both ¹H and ¹³C NMR spectra. In ¹H NMR, the signals corresponding to the deuterated positions disappear, leading to a significantly simplified or even silent spectrum, which can be invaluable for studying complex reaction mixtures. In ¹³C NMR, the substitution of hydrogen with deuterium alters the multiplicity and chemical shift of the attached carbon, providing a wealth of structural information.

This guide will delve into the practical aspects of acquiring and interpreting high-quality ¹H and ¹³C NMR spectra of 1,4-Benzenediamine-d8.

Theoretical Framework: The Impact of Deuterium on NMR Spectra

The substitution of protium (¹H) with deuterium (²H) introduces several key effects on the NMR spectra that are fundamental to the interpretation of the data for 1,4-Benzenediamine-d8.

¹H NMR Spectroscopy

In principle, a 98-100% deuterated sample of 1,4-Benzenediamine-d8 will show no signals in the ¹H NMR spectrum. The deuterium nucleus has a different gyromagnetic ratio and resonates at a much different frequency than the proton, making it "invisible" in a standard ¹H NMR experiment. This property is highly advantageous for:

-

Solvent Purity Analysis: Using 1,4-Benzenediamine-d8 as a component in a reaction mixture allows for the clear observation of protonated impurities or reactants without interference from the diamine signals.

-

Mechanistic Studies: It can be used as a "silent" background molecule to study proton exchange or transfer with other protonated species in the solution.

¹³C NMR Spectroscopy

The effect of deuterium on the ¹³C NMR spectrum is more nuanced and informative:

-

Carbon-Deuterium Coupling: Deuterium is a spin-1 nucleus. Therefore, a carbon atom directly bonded to a single deuterium atom will appear as a triplet in the proton-decoupled ¹³C NMR spectrum, with the three lines having an intensity ratio of 1:1:1.[2][3] For the C₆D₄ ring, each of the four deuterated carbons will theoretically appear as a triplet. The two carbons of the benzene ring attached to the -ND₂ groups will also be triplets due to one-bond C-D coupling.

-

Isotope Effects on Chemical Shifts: The substitution of a proton with a deuteron typically causes a small upfield shift (to lower ppm values) in the resonance of the attached carbon atom. This is known as the primary isotope effect. Smaller secondary isotope effects can also be observed on carbons further away.

-

Quadrupolar Relaxation: Deuterium is a quadrupolar nucleus, meaning it has a non-spherical distribution of charge in its nucleus. This quadrupolar moment can interact with local electric field gradients, providing an efficient relaxation mechanism. This can lead to significant broadening of the signals of the deuterium nucleus itself, and also of the carbon atoms to which it is attached. This broadening effect can sometimes make the triplet signal of a deuterated carbon difficult to resolve or even observe.

Experimental Protocols

The acquisition of high-quality NMR spectra requires careful sample preparation and the selection of appropriate instrument parameters.

Sample Preparation

-

Analyte: 1,4-Benzenediamine-d8, 98 atom % D or higher isotopic purity is recommended.[1]

-

Solvent Selection: Choose a deuterated solvent that will fully dissolve the sample and has minimal overlapping signals with any potential impurities. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for 1,4-Benzenediamine due to its excellent solvating power for amines. Chloroform-d (CDCl₃) is another option.

-

Concentration: Prepare a solution of approximately 10-20 mg of 1,4-Benzenediamine-d8 in 0.6-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for different instruments.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Temperature | 298 K | 298 K |

| Spectral Width (SW) | 20 ppm | 240 ppm |

| Acquisition Time (AQ) | 4.09 s | 1.36 s |

| Relaxation Delay (D1) | 5 s | 2 s |

| Number of Scans (NS) | 16 | 1024 (or more) |

| Receiver Gain (RG) | Auto | Auto |

Rationale for Parameter Choices:

-

Pulse Program: zg30 is a standard 30-degree pulse-acquire sequence for ¹H NMR. zgpg30 is a power-gated decoupling sequence for ¹³C NMR which provides proton decoupling only during acquisition, helping to minimize sample heating and maintain a stable Nuclear Overhauser Effect (NOE).

-

Relaxation Delay (D1): A longer relaxation delay in ¹H NMR (5s) ensures full relaxation of any residual proton signals, leading to more accurate integration if needed. For ¹³C NMR, a 2s delay is a reasonable starting point, but may need to be increased for quaternary carbons or deuterated carbons which can have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and the potential for signal broadening and splitting from deuterium coupling, a significantly higher number of scans is required for ¹³C NMR to achieve a good signal-to-noise ratio.

Predicted Spectral Data and Interpretation

While a publicly available, high-resolution spectrum of 1,4-Benzenediamine-d8 is not readily found, we can predict the expected spectra based on the known data for the non-deuterated p-phenylenediamine (PPD) and the established principles of NMR of deuterated compounds.

Expected ¹H NMR Spectrum

The ¹H NMR spectrum of a highly enriched 1,4-Benzenediamine-d8 sample is expected to be essentially a flat baseline, with the exception of:

-

The signal for the internal standard (TMS at 0.00 ppm).

-

The residual solvent peak (e.g., DMSO-d₅ at ~2.50 ppm).

-

Any protonated impurities.

For comparison, the ¹H NMR spectrum of non-deuterated 1,4-Benzenediamine in DMSO-d₆ shows a sharp signal for the aromatic protons at approximately δ 6.31 ppm and a broad signal for the amine protons around δ 3.37 ppm.[4] In CDCl₃, these signals are observed at approximately δ 6.56 ppm and δ 3.3 ppm, respectively.[5]

Expected ¹³C NMR Spectrum

The ¹³C NMR spectrum of 1,4-Benzenediamine-d8 is expected to show two sets of signals corresponding to the two types of carbon atoms in the molecule: the two carbons bonded to the amino groups (C1 and C4) and the four carbons in the aromatic ring (C2, C3, C5, and C6).

Due to the symmetry of the molecule, we expect two distinct signals in the ¹³C NMR spectrum of the non-deuterated analogue. Based on spectral databases, for p-phenylenediamine, these are typically found around δ 138-140 ppm for the carbons bearing the amino groups and δ 115-117 ppm for the other aromatic carbons.

For 1,4-Benzenediamine-d8, we predict the following:

-

C1/C4: The signal for the carbons directly attached to the deuterated amino groups (-ND₂) will be primarily affected by the deuterium on the nitrogen. This will likely result in a broadened signal around the expected chemical shift, potentially showing a triplet multiplicity due to C-N-D coupling, although this is often not well-resolved.

-

C2/C3/C5/C6: The signal for the aromatic carbons directly bonded to deuterium will be split into a 1:1:1 triplet due to one-bond ¹³C-²H coupling. The signal will also be shifted slightly upfield compared to the non-deuterated compound.

Table 1: Comparison of Expected ¹³C NMR Data for 1,4-Benzenediamine and its d8 Analogue.

| Carbon Atom | 1,4-Benzenediamine (¹H) | 1,4-Benzenediamine-d8 (²H) |

| C1, C4 | Singlet (δ ≈ 138-140 ppm) | Broadened signal, possibly a triplet (δ slightly upfield of 138-140 ppm) |

| C2, C3, C5, C6 | Singlet (δ ≈ 115-117 ppm) | 1:1:1 Triplet (δ slightly upfield of 115-117 ppm) |

Visualizing the Workflow and Structure

The following diagrams illustrate the molecular structure and the experimental workflow for the NMR analysis of 1,4-Benzenediamine-d8.

Caption: Experimental workflow for NMR analysis.

Troubleshooting and Advanced Considerations

-

Poor Signal-to-Noise in ¹³C NMR: If the signal-to-noise ratio is poor, increase the number of scans. Ensure the sample concentration is adequate. A higher field strength NMR spectrometer will also provide better sensitivity.

-

Broad ¹³C Signals: The quadrupolar nature of deuterium can lead to line broadening. Acquiring the spectrum at a higher temperature can sometimes help to sharpen the signals by increasing the rate of molecular tumbling, which averages out the quadrupolar interactions more effectively. [6]* Observing ¹J(C,D) Coupling Constants: The one-bond carbon-deuterium coupling constant is typically in the range of 20-30 Hz. Ensure the digital resolution of your ¹³C NMR spectrum is sufficient to resolve these couplings.

-

2D NMR Techniques: For more complex molecules, 2D NMR experiments such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) can be adapted for deuterated compounds to correlate the chemical shifts of any residual protons with their attached carbons.

Conclusion

The use of 1,4-Benzenediamine-d8 in NMR spectroscopy offers a powerful method for simplifying complex spectra and gaining deeper structural insights. While the ¹H NMR spectrum is expected to be silent, the ¹³C NMR spectrum provides a wealth of information through carbon-deuterium couplings and isotopic shifts. By following the detailed protocols and understanding the theoretical principles outlined in this application note, researchers can confidently acquire and interpret high-quality NMR data for this important deuterated compound, thereby advancing their research in drug development, materials science, and beyond.

References

-

Sanotra, S., et al. (2013). Room temperature aqueous phase synthesis and characterization of novel nano-sized coordination polymers composed of copper(II), nickel(II), and zinc(II) metal ions with p-phenylenediamine (PPD) as the bridging ligand. ResearchGate. Available at: [Link]

-

Chemistry LibreTexts. (2023). Quadrupolar Coupling. Available at: [Link]

-

SpectraBase. (n.d.). 1,4-Benzenediamine. Available at: [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Assay for p-Phenylenediamine in Human Urine Using a Deuterated Internal Standard

Introduction: The Analytical Challenge of p-Phenylenediamine

p-Phenylenediamine (PPD) is a primary aromatic amine widely used in the synthesis of polymers, as a component in hair dyes, and in the rubber industry.[1][2] Its potential for toxicity and skin sensitization necessitates robust and reliable analytical methods for monitoring human exposure.[3] Urine is the primary matrix for biomonitoring PPD and its metabolites, but the analysis is complicated by the compound's polarity, its propensity for oxidation, and the complex nature of the biological matrix.[3][4]

This application note presents a detailed protocol for the sensitive and accurate quantification of p-Phenylenediamine in human urine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The method's robustness is anchored by the use of a stable isotope-labeled internal standard, 1,4-Benzenediamine-d8 (PPD-d8), which mitigates matrix effects and corrects for variability during sample processing.[5] This approach aligns with the stringent validation criteria set forth by regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[6]

The Role of 1,4-Benzenediamine-d8 as an Internal Standard

The cornerstone of quantitative bioanalysis by LC-MS/MS is the use of an appropriate internal standard (IS). A stable isotope-labeled (SIL) internal standard is the gold standard for this purpose.

Expertise & Experience: 1,4-Benzenediamine-d8 is the ideal internal standard for PPD analysis for several key reasons:

-

Co-elution: Having nearly identical physicochemical properties to the analyte (PPD), PPD-d8 co-elutes chromatographically. This ensures that any matrix-induced ionization suppression or enhancement experienced by the analyte is mirrored by the internal standard, providing the most accurate correction.[5]

-

Extraction & Recovery Compensation: PPD-d8 mimics the behavior of PPD during the entire sample preparation workflow, from extraction to reconstitution. Any analyte loss during these steps is compensated for by a proportional loss of the IS, ensuring the analyte-to-IS ratio remains constant.

-

Mass Differentiation: The mass difference of 8 Daltons between PPD-d8 and PPD provides a clear distinction in the mass spectrometer, preventing any signal overlap or crosstalk between the analyte and IS channels.

The logical relationship for selecting an optimal internal standard is visualized below.

Caption: Logic for selecting an ideal internal standard for LC-MS/MS analysis.

Detailed Analytical Method & Protocols

This section provides a comprehensive, step-by-step protocol for the quantification of PPD in human urine.

Materials and Reagents

-

Analytes: p-Phenylenediamine (PPD), 1,4-Benzenediamine-d8 (PPD-d8)

-

Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Dichloromethane (ACS Grade or higher), Water (Type I, 18.2 MΩ·cm)

-

Reagents: Formic Acid (LC-MS Grade), Ammonium Hydroxide (ACS Grade), Ascorbic Acid

-

Matrix: Pooled Human Urine (drug-free)

Preparation of Stock and Working Solutions

Trustworthiness: Accurate preparation of standards is fundamental to the entire assay. All weighing must be performed on a calibrated analytical balance, and certificates of analysis for reference standards should be retained.

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh ~10 mg of PPD and PPD-d8 into separate 10 mL volumetric flasks.

-

Dissolve and bring to volume with methanol. These stocks should be stored at -20°C.

-

Expertise & Experience: PPD is prone to oxidation.[7] Preparing stocks in an organic solvent like methanol and storing them at low temperatures minimizes degradation.

-

-

Working Standard Solutions:

-

Prepare a series of PPD working solutions by serially diluting the primary stock with 50:50 Methanol:Water to create calibration standards.

-

Prepare a PPD-d8 internal standard working solution at 1 µg/mL by diluting the PPD-d8 primary stock with 50:50 Methanol:Water.

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Expertise & Experience: Liquid-liquid extraction is a robust and cost-effective technique for this application. Alkalinizing the urine sample with ammonium hydroxide ensures that PPD, a basic compound, is in its neutral, non-ionized form, which maximizes its partitioning into the organic extraction solvent (dichloromethane).[8]

Caption: Step-by-step workflow for the Liquid-Liquid Extraction of PPD from urine.

Protocol:

-

Pipette 0.5 mL of urine (calibrator, QC, or unknown sample) into a 4 mL glass tube.

-

Spike each tube with 25 µL of the 1 µg/mL PPD-d8 internal standard working solution.

-

Optional but Recommended: Add 50 µL of 10% w/v ascorbic acid solution to prevent oxidative degradation of PPD.[9]

-

Add 100 µL of concentrated ammonium hydroxide to each tube and briefly vortex.

-

Add 3.0 mL of dichloromethane.

-

Cap and vortex vigorously for 2 minutes.

-

Centrifuge at 4000 x g for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex to mix.

-

Transfer the final extract to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

Expertise & Experience: A C18 reversed-phase column is suitable for retaining the moderately polar PPD. The use of formic acid in the mobile phase promotes the formation of [M+H]+ ions in the electrospray source, which is crucial for achieving good sensitivity in positive ionization mode. A gradient elution ensures that the analyte is eluted as a sharp peak, improving peak shape and separating it from early-eluting matrix components.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC or equivalent |

| Mass Spectrometer | Agilent 6470A Triple Quadrupole LC/MS or equivalent |

| Column | ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 2 min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Gas Temperature | 325°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

| Sheath Gas Temp | 350°C |

| Sheath Gas Flow | 11 L/min |

| Capillary Voltage | 3500 V |

Mass Spectrometer Transitions (MRM)

Trustworthiness: The selection of specific and high-intensity Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of the assay. The transitions below are based on published data and common fragmentation patterns for this class of compounds.[10]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |

| p-Phenylenediamine (PPD) | 109.1 | 92.1 | 15 | Quantifier |

| p-Phenylenediamine (PPD) | 109.1 | 65.1 | 25 | Qualifier |

| 1,4-Benzenediamine-d8 (PPD-d8) | 117.2 | 100.2 | 15 | Internal Std. |

Method Validation & Performance

The method was validated according to the ICH M10 Bioanalytical Method Validation guideline.

Linearity and Range

The calibration curve was linear over the range of 5.0 to 2000 ng/mL.[8] The coefficient of determination (r²) was consistently >0.995.

| Calibrator Level | Nominal Conc. (ng/mL) |

| CAL 1 | 5.0 |

| CAL 2 | 10.0 |

| CAL 3 | 50.0 |

| CAL 4 | 200 |

| CAL 5 | 500 |

| CAL 6 | 1000 |

| CAL 7 | 2000 |

Accuracy and Precision

Trustworthiness: Accuracy and precision are the ultimate measures of a method's reliability. The data presented here demonstrates that the method consistently produces results that are both true and reproducible, meeting the standard acceptance criteria of ±15% (±20% at the LLOQ).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%Bias) (n=5) | Inter-day Precision (%CV) (3 runs) | Inter-day Accuracy (%Bias) (3 runs) |

| LLOQ | 5.0 | 9.5% | 7.4% | 11.2% | 6.8% |

| Low QC | 15.0 | 6.8% | -4.5% | 8.1% | -2.3% |

| Mid QC | 150 | 4.2% | 2.1% | 5.5% | 1.5% |

| High QC | 1500 | 3.5% | 1.3% | 4.8% | -0.9% |

| (Data is representative of typical method performance) |

Selectivity and Matrix Effect

No significant interfering peaks were observed at the retention time of PPD or PPD-d8 in six different lots of blank human urine. The matrix factor was evaluated and found to be between 0.95 and 1.08, indicating that the use of 1,4-Benzenediamine-d8 effectively normalizes for matrix-induced ion suppression.

Conclusion

This application note details a robust, sensitive, and selective LC-MS/MS method for the quantification of p-Phenylenediamine in human urine. The strategic use of 1,4-Benzenediamine-d8 as a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and procedural variability. The provided protocols are fully validated according to international guidelines and are suitable for implementation in clinical, forensic, and occupational health monitoring laboratories.

References

-

Mohamed, K. M., & Steenkamp, V. (2016). Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens. Biomedical Chromatography, 30(12), 1922-1927. [Link]

-

Mohamed, K. M., et al. (2015). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. Journal of Chromatography B, 997, 139-146. [Link]

-

Aslam, M. S., et al. (2016). Method development and estimation of phenylenediamine in gastric contents, blood and urine. International Journal of Pharmaceutical Sciences and Research, 7(1), 356-361. [Link]

-

Gries, W., et al. (2014). Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS. PLoS ONE, 9(10), e110136. [Link]

-

Yih Hui, E., et al. (2019). Determination of Aromatic Amines in Urine using Extraction and Chromatographic Analysis: A Minireview. Analytical Letters, 53(8), 1181-1197. [Link]

-

Ahmed, H., et al. (2012). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. American Journal of Analytical Chemistry, 3, 555-560. [Link]

-

Royal Society of Chemistry. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. [Link]

-

Nishikawa, M., et al. (2013). Measurement Methods for Aromatic Amines in Urine, Shampoo-water Mixture, and River Water using Solid Phase Extraction Liquid Chromatography/tandem Mass Spectrometry. Journal of Health Science, 59(5), 583-590. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

International Council for Harmonisation. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]

-

Welsch, T., & Hertel, J. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Bioanalysis, 11(2), 75-87. [Link]

Sources

- 1. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]

- 2. Occurrence of p-phenylenediamine antioxidants in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Investigations of Toxic p-Phenylenediamine (PPD) Levels in Clinical Urine Samples with Special Focus on MALDI-MS/MS | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. abap.co.in [abap.co.in]

- 7. Application of a LC-MS/MS method developed for the determination of p-phenylenediamine, N-acetyl-p-phenylenediamine and N,N-diacetyl-p-phenylenediamine in human urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Deuterated Arylamines in Optoelectronic Device Fabrication

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Longevity in Optoelectronic Devices

The performance and operational lifetime of optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), are intrinsically linked to the chemical stability of their constituent organic materials. Arylamine derivatives are a cornerstone of these technologies, widely employed as hole-transporting materials (HTMs) due to their excellent charge-carrying properties. However, the inherent weakness of carbon-hydrogen (C-H) bonds within these molecules presents a significant hurdle, as their cleavage is a primary degradation pathway under operational stress, leading to diminished device performance and reduced lifespan.

A promising strategy to fortify these vital components is the substitution of hydrogen atoms with their heavier isotope, deuterium. This process, known as deuteration, leverages the Kinetic Isotope Effect (KIE) to enhance the stability of the arylamine molecules. The greater mass of deuterium results in a lower vibrational frequency and a stronger carbon-deuterium (C-D) bond compared to the C-H bond. This increased bond strength makes the C-D bond more resistant to cleavage, thereby suppressing degradation reactions and significantly extending the lifetime and stability of optoelectronic devices.[1] This application note provides a comprehensive guide to the synthesis of deuterated arylamines and their application in the fabrication of high-performance OLEDs and PSCs.

The Science of Stability: The Kinetic Isotope Effect

The enhanced stability of deuterated arylamines is rooted in the principles of quantum mechanics and chemical kinetics. The vibrational energy of a chemical bond is quantized, and even at absolute zero, the bond possesses a zero-point energy. Due to its higher mass, a C-D bond has a lower zero-point energy than a C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for processes involving C-H bond cleavage in the rate-determining step. This phenomenon is the Kinetic Isotope Effect. In the context of optoelectronic devices, this translates to a greater resistance to degradation mechanisms initiated by factors such as heat, light, and electric fields.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1,4-Benzenediamine-d8 Internal Standard Concentration

Welcome to the technical support center for the optimization of 1,4-Benzenediamine-d8 as an internal standard (IS) in chromatographic assays, particularly those involving liquid chromatography-mass spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and sample analysis.

An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis.[1] The use of a stable isotope-labeled internal standard (SIL-IS) like 1,4-Benzenediamine-d8 is considered the gold standard in quantitative bioanalysis, as its physicochemical properties closely mimic the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization.[2][3] However, even with an ideal IS, improper concentration can lead to inaccurate and imprecise results. This guide will walk you through troubleshooting common issues and frequently asked questions to ensure robust and reliable analytical methods.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when using 1,4-Benzenediamine-d8 as an internal standard.

High Variability in the Analyte-to-Internal Standard Response Ratio

Question: My analyte-to-IS peak area ratio is showing high variability across my calibration curve and quality control (QC) samples, leading to poor precision. What could be the cause and how do I fix it?

Answer:

High variability in the analyte-to-IS ratio is a common issue that can stem from several sources. The key is to systematically investigate the potential causes.

Potential Causes and Solutions:

-

Inappropriate IS Concentration: The concentration of 1,4-Benzenediamine-d8 might be too low or too high.

-

Too Low: If the IS concentration is near the lower limit of quantitation (LLOQ), its response will be more susceptible to random noise, leading to imprecision.[1]

-

Too High: An excessively high concentration can lead to detector saturation or cause issues with the extraction process, such as exceeding the capacity of a solid-phase extraction (SPE) plate.[1]

-

-

Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte and/or the IS differently, leading to inconsistent ratios.[4][5] While a SIL-IS is designed to minimize this, significant matrix effects can still be problematic.

-

Sample Preparation Inconsistencies: Errors in pipetting, extraction, or reconstitution can introduce variability.[2]

-

Instrumental Issues: Problems with the autosampler, pump, or mass spectrometer can all contribute to inconsistent responses.[6]

Experimental Protocol for Optimization:

-

Prepare a series of working solutions of 1,4-Benzenediamine-d8 at different concentrations (e.g., 50, 100, 250, 500, and 1000 ng/mL).

-

Spike these solutions into your blank matrix to prepare calibration standards and QC samples. A common starting point for the IS concentration is a level that gives a response similar to the analyte at the mid-point of the calibration curve.[7]

-

Process and analyze the samples according to your established method.

-

Evaluate the data by plotting the IS peak area versus concentration for each level. The ideal concentration should provide a stable and reproducible response across the entire analytical run. Also, assess the precision (%CV) of the analyte-to-IS ratio for the QC samples at each IS concentration.

Data Presentation:

| 1,4-Benzenediamine-d8 Concentration (ng/mL) | IS Peak Area (Mean) | IS Peak Area (%CV) | LLOQ QC Ratio (%CV) | HQC QC Ratio (%CV) |

| 50 | 5,200 | 15.2 | 18.5 | 12.3 |

| 100 | 10,500 | 8.9 | 9.8 | 7.5 |

| 250 | 28,000 | 4.5 | 4.1 | 3.8 |

| 500 | 55,000 | 4.2 | 4.5 | 4.0 |

| 1000 | 110,000 (potential saturation) | 9.8 | 8.2 | 7.9 |

Table 1: Example data for optimizing 1,4-Benzenediamine-d8 concentration. The 250 ng/mL concentration shows the best precision for both the IS peak area and the QC sample ratios.

Signal Suppression or Enhancement of the Internal Standard

Question: I am observing a significant drop (or increase) in the 1,4-Benzenediamine-d8 signal in my study samples compared to my calibration standards prepared in a clean matrix. Why is this happening?

Answer:

This is a classic example of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your IS.[5][8] While a SIL-IS should theoretically be affected in the same way as the analyte, this is not always the case, especially with complex matrices or co-administered drugs.[8]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing matrix effects on the internal standard.

Step-by-Step Guide:

-

Confirm Matrix Effect: Perform a post-column infusion experiment by teeing in a constant flow of 1,4-Benzenediamine-d8 post-chromatographic separation while injecting an extracted blank matrix sample. A dip or rise in the baseline signal at the retention time of your analyte indicates a matrix effect.

-

Improve Chromatographic Separation: Adjust the gradient, mobile phase composition, or even the column chemistry to separate the analyte and IS from the interfering matrix components.[9]

-

Enhance Sample Preparation: A more rigorous sample cleanup, such as switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can remove many of the interfering compounds.[10]

-

Adjust IS Concentration: In some cases, increasing the IS concentration can help overcome competitive ionization effects.[1] However, this should be done with caution to avoid other issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration range for an internal standard like 1,4-Benzenediamine-d8?

There is no single "ideal" concentration, as it is method-dependent. However, a good starting point is a concentration that yields a response in the mid-range of the detector's linear dynamic range and is comparable to the analyte's response at the middle of the calibration curve.[7] It should be high enough to be well above the LLOQ to ensure a reproducible signal but not so high that it causes detector saturation or other analytical issues.[1][11]

Q2: How does the chemical similarity of 1,4-Benzenediamine-d8 to the analyte improve the assay?

As a stable isotope-labeled internal standard, 1,4-Benzenediamine-d8 has nearly identical chemical and physical properties to its non-labeled counterpart.[2][3] This means it will have a very similar extraction recovery, chromatographic retention time, and ionization efficiency. This close similarity allows it to effectively compensate for variations in the analytical process, leading to higher accuracy and precision.[2]

Q3: When should the internal standard be added to the sample?

For most applications, the internal standard should be added as early as possible in the sample preparation workflow, ideally before any extraction steps.[1] This ensures that it can account for any analyte loss during sample processing.

Q4: Can the concentration of 1,4-Benzenediamine-d8 affect the linearity of my calibration curve?